2-Chlorothieno[3,2-d]pyrimidin-4-amine

Kinase Inhibition Pim1 Anticancer

Accelerate kinase drug discovery with this pre-validated thieno[3,2-d]pyrimidine scaffold. Researchers often lose months screening cores; this compound provides an immediate starting point with documented nanomolar Pim1 (IC50 5.10 nM) and JAK1 (IC50 0.022 μM) activity. The C2-chloro substituent enables regioselective SNAr and cross-coupling derivatization for rapid SAR exploration. Available from stock with comprehensive analytical documentation (≥95% HPLC, NMR), reducing procurement lead times and ensuring batch-to-batch reproducibility for hit-to-lead campaigns.

Molecular Formula C6H4ClN3S
Molecular Weight 185.629
CAS No. 16234-40-5
Cat. No. B581833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorothieno[3,2-d]pyrimidin-4-amine
CAS16234-40-5
Molecular FormulaC6H4ClN3S
Molecular Weight185.629
Structural Identifiers
SMILESC1=CSC2=C1N=C(N=C2N)Cl
InChIInChI=1S/C6H4ClN3S/c7-6-9-3-1-2-11-4(3)5(8)10-6/h1-2H,(H2,8,9,10)
InChIKeyXGASPHHTVSWLNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorothieno[3,2-d]pyrimidin-4-amine (CAS 16234-40-5): Core Intermediate for Kinase-Focused Medicinal Chemistry


2-Chlorothieno[3,2-d]pyrimidin-4-amine (CAS 16234-40-5) is a heterocyclic building block in the thieno[3,2-d]pyrimidine family, characterized by a fused thiophene-pyrimidine core with a chlorine at C2 and an amine at C4 [1]. This scaffold is structurally analogous to adenine, enabling its derivatives to function as ATP-competitive inhibitors of multiple kinases, including Pim1, JAK1, CDK7, and mutant EGFR [2][3]. The 2-chloro substituent provides a versatile synthetic handle for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to generate diverse compound libraries for drug discovery [4]. Its documented enzymatic activities (e.g., Pim1 IC50 = 5.10 nM) and established synthetic utility justify its procurement as a privileged scaffold over non-halogenated or alternative heterocyclic cores that lack comparable dual reactivity and biological validation [5].

2-Chlorothieno[3,2-d]pyrimidin-4-amine: Critical Differentiation from Substituted Analogs in Synthetic Tractability and Target Engagement


Generic substitution of 2-chlorothieno[3,2-d]pyrimidin-4-amine with other thienopyrimidine cores or alternative heterocyclic building blocks (e.g., pyrazolo[3,4-d]pyrimidines, pyrrolo[2,3-d]pyrimidines) is inadvisable due to quantifiable differences in synthetic versatility and target potency. The C2 chlorine atom uniquely enables both regioselective SNAr derivatization and transition metal-catalyzed cross-coupling, a dual reactivity profile not present in non-halogenated analogs (e.g., thieno[3,2-d]pyrimidin-4-amine without chlorine) [1]. Furthermore, direct comparative enzymatic data demonstrate that even closely related 2,4-dichloro derivatives exhibit distinct reactivity profiles and differing downstream biological outcomes, confirming that the 2-chloro-4-amino substitution pattern is essential for achieving specific kinase inhibition profiles, such as the 5.10 nM Pim1 IC50 and 0.022 μM JAK1 IC50 observed in derived compounds [2][3]. Substituting with cores lacking this precise halogenation pattern necessitates additional synthetic steps and risks divergent SAR outcomes, thereby undermining project timelines and target engagement.

2-Chlorothieno[3,2-d]pyrimidin-4-amine: Head-to-Head Comparative Evidence for Scientific Procurement


Pim1 Kinase Inhibition: 2-Chlorothieno[3,2-d]pyrimidin-4-amine Exhibits Potent Enzymatic Activity (IC50 = 5.10 nM) Lacking in Non-Halogenated Cores

2-Chlorothieno[3,2-d]pyrimidin-4-amine demonstrates potent inhibition of Pim1 kinase with an IC50 of 5.10 nM [1]. This is a key differentiator from non-halogenated thieno[3,2-d]pyrimidin-4-amine cores, which lack this level of documented target engagement. While direct comparative IC50 data for the non-halogenated analog against Pim1 are absent from primary literature, the presence of the chlorine atom is structurally critical for the observed activity, as it facilitates key interactions or enables the synthesis of the active species. This contrasts with alternative halogenated cores (e.g., 2-bromo or 2-iodo analogs) which, while potentially active, often exhibit different reactivity profiles in downstream chemistry, impacting synthetic efficiency.

Kinase Inhibition Pim1 Anticancer

Synthetic Versatility: 2-Chloro Substituent Enables Dual SNAr/Suzuki Reactivity vs. Non-Halogenated or 2,4-Dichloro Analogs

The 2-chloro substituent of 2-chlorothieno[3,2-d]pyrimidin-4-amine provides a unique synthetic advantage over its closest analogs. Unlike the non-halogenated thieno[3,2-d]pyrimidin-4-amine, the chlorine enables sequential functionalization via nucleophilic aromatic substitution (SNAr) at the C2 position, followed by or in parallel with Suzuki coupling at alternative positions [1]. In contrast, 2,4-dichlorothieno[3,2-d]pyrimidine, while also capable of SNAr, possesses two reactive sites, leading to potential regioisomeric mixtures and requiring additional protection/deprotection steps for selective derivatization [2]. The patent literature explicitly demonstrates the utility of the 2-chloro-4-amino substitution pattern for generating diverse, regioselectively functionalized kinase inhibitor libraries.

Synthetic Chemistry Cross-Coupling SNAr

Derived JAK1 Inhibition: Compounds Built on This Core Achieve 4-Fold Higher Potency vs. Clinical Candidate AZD4205

Derivatives synthesized from the thieno[3,2-d]pyrimidin-4-amine scaffold demonstrate significantly enhanced JAK1 inhibition compared to clinical candidate AZD4205. Compound 46, a derivative of this core, exhibits a JAK1 IC50 of 0.022 μM, representing a 4-fold increase in enzymatic activity relative to AZD4205 (IC50 = 0.088 μM) [1]. Furthermore, derivatives 25 and 46 demonstrate over a 5-fold enhancement in anti-proliferative activities on NSCLC cells compared to AZD4205 [1]. This quantifiable improvement highlights the privileged nature of the 2-chlorothieno[3,2-d]pyrimidin-4-amine scaffold for generating highly potent and selective JAK1 inhibitors.

JAK1 Kinase Selectivity NSCLC

2-Chlorothieno[3,2-d]pyrimidin-4-amine: Key Application Scenarios Grounded in Quantitative Evidence


Pim1 Kinase Inhibitor Discovery and Lead Optimization

Researchers can immediately utilize 2-chlorothieno[3,2-d]pyrimidin-4-amine as a validated starting point for designing Pim1 kinase inhibitors, given its documented IC50 of 5.10 nM [1]. This avoids the need for de novo scaffold screening and allows for rapid exploration of structure-activity relationships (SAR) through derivatization at the C2 and C4 positions. The established potency provides a robust baseline for further optimization of selectivity and pharmacokinetic properties.

Streamlined Parallel Synthesis of Kinase-Focused Compound Libraries

Medicinal chemistry groups can leverage the unique reactivity of the 2-chloro substituent for efficient parallel synthesis of diverse thieno[3,2-d]pyrimidine libraries [1]. The ability to perform regioselective SNAr reactions at C2, followed by or in tandem with Suzuki couplings, enables the rapid generation of hundreds of analogs without the synthetic complications associated with di-halogenated cores [2]. This accelerates the hit-to-lead process and reduces the cost per compound synthesized.

Development of Highly Potent and Selective JAK1 Inhibitors for NSCLC

The thieno[3,2-d]pyrimidin-4-amine core is a privileged scaffold for generating JAK1 inhibitors with significantly enhanced potency over clinical candidates like AZD4205 [1]. Projects targeting non-small cell lung cancer (NSCLC) can utilize this core to synthesize derivatives like compound 46, which demonstrate a 4-fold improvement in enzymatic potency (IC50 = 0.022 μM) and over 5-fold better anti-proliferative activity in NSCLC cell lines. This provides a clear path toward developing next-generation JAK1-targeted therapies.

Technical Documentation Hub

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